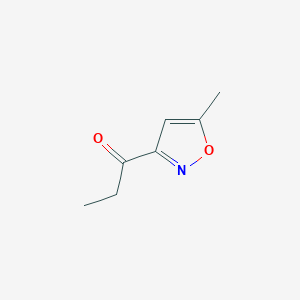![molecular formula C17H18N4O B2414737 6-Amino-4-(2-metilpropil)-3-fenil-2,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo CAS No. 337500-62-6](/img/structure/B2414737.png)
6-Amino-4-(2-metilpropil)-3-fenil-2,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
Descripción general
Descripción
6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Aplicaciones Científicas De Investigación
Actividad antibacteriana
Este compuesto se ha sintetizado y evaluado por su actividad antibacteriana in vitro . Los resultados mostraron que todos estos compuestos fueron más activos que la cefazolina, un antibiótico de uso común .
Síntesis ecológica
El compuesto se puede sintetizar de una manera ecológica utilizando una reacción de un solo recipiente y cuatro componentes con aldehídos aromáticos, hidrato de hidrazina, benzoilacetato de etilo y malonitrilo . Este método proporciona muchas ventajas, como un tiempo de reacción más corto con altos rendimientos, condiciones de reacción suaves y respeto al medio ambiente .
Actividad antimicrobiana
Las dihidropirano[2,3-c]pirazoles, una clase de compuestos a la que pertenece este compuesto, son conocidas por su actividad antimicrobiana . Se han utilizado en el desarrollo de varios productos farmacéuticos .
Propiedades antiinflamatorias
Estos compuestos también exhiben propiedades antiinflamatorias , convirtiéndolos en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad anticancerígena
Las dihidropirano[2,3-c]pirazoles se han estudiado por su actividad anticancerígena . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento del cáncer .
Intercalación de ADN
Los derivados de pirano, incluido este compuesto, pueden acoplarse al ADN a través de un modo intercalativo en el que las moléculas aromáticas policíclicas planas se insertan y apilan entre los pares de bases del ADN . Esta propiedad se utiliza en enfoques terapéuticos donde la supresión de la iteración del ADN y la transcripción genética se utiliza para destruir células tumorales o tejido infectado .
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit biological , anticancer , antimicrobial , anti-inflammatory , insecticidal , and molluscicidal activities .
Mode of Action
It’s synthesized from a four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, insecticidal, and molluscicidal effects .
Propiedades
IUPAC Name |
6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-10(2)8-12-13(9-18)16(19)22-17-14(12)15(20-21-17)11-6-4-3-5-7-11/h3-7,10,12H,8,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKJIUEPNLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)
![N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2414672.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2414675.png)
![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

